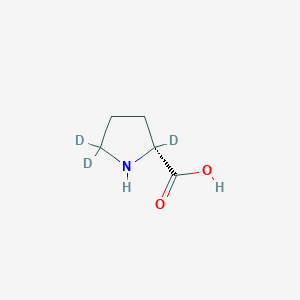
D-Proline-2,5,5-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline-2,5,5-D3: is a deuterated form of D-Proline, an amino acid derivative. The deuterium atoms replace the hydrogen atoms at the 2, 5, and 5 positions of the proline molecule. This isotopic labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and molecular interactions due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Proline-2,5,5-D3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available D-Proline.
Deuteration: The hydrogen atoms at the 2, 5, and 5 positions are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-Proline are subjected to deuteration using industrial-scale reactors.
Optimization: Reaction conditions are optimized to maximize yield and isotopic enrichment.
Quality Control: The final product undergoes rigorous quality control to ensure isotopic purity and chemical stability.
Análisis De Reacciones Químicas
Types of Reactions
D-Proline-2,5,5-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction may produce different proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, D-Proline-2,5,5-D3 is used to study reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the movement of atoms during chemical reactions, providing insights into reaction dynamics and intermediates.
Biology
In biological research, this compound is used to investigate metabolic pathways. Deuterium labeling helps in tracking the incorporation and transformation of proline in various metabolic processes, aiding in the understanding of enzyme functions and metabolic flux.
Medicine
In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium label provides a distinct signal in mass spectrometry, facilitating the tracking of drug molecules in biological systems.
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of deuterated drugs and other specialized chemicals.
Mecanismo De Acción
The mechanism by which D-Proline-2,5,5-D3 exerts its effects involves the interaction of the deuterium-labeled proline with various molecular targets. The presence of deuterium affects the bond strength and reaction kinetics, providing unique insights into molecular interactions and pathways. The specific pathways involved depend on the context of the research, such as enzyme-catalyzed reactions or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline-2,5,5-D3: The L-isomer of proline with deuterium labeling at the same positions.
D-Proline: The non-deuterated form of D-Proline.
L-Proline: The non-deuterated form of L-Proline.
Uniqueness
D-Proline-2,5,5-D3 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms offer a different mass and bond strength compared to hydrogen, allowing for detailed studies of reaction mechanisms and metabolic pathways. This compound’s uniqueness lies in its ability to provide precise and valuable information that cannot be obtained with non-deuterated analogs.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
(2R)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i3D2,4D |
Clave InChI |
ONIBWKKTOPOVIA-LTDLRDEHSA-N |
SMILES isomérico |
[2H][C@@]1(CCC(N1)([2H])[2H])C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)


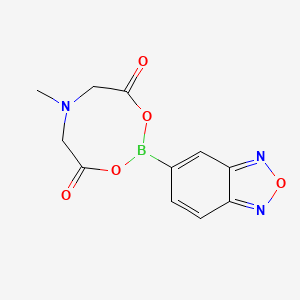

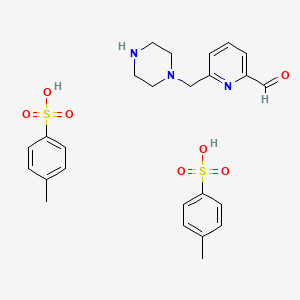
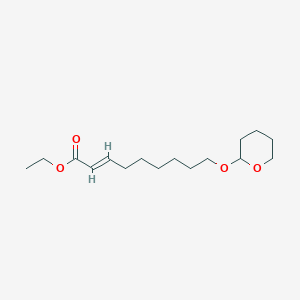
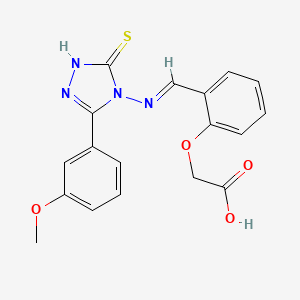
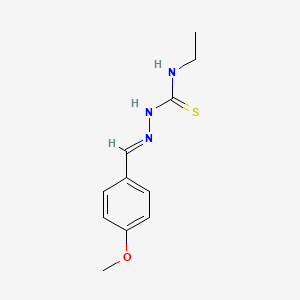
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
